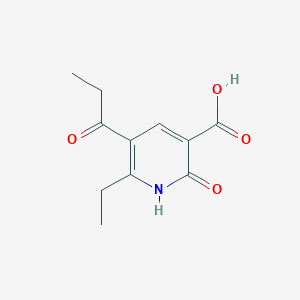
5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide is an organic compound that features a bromine atom, a phenylmethyl ether group, and a pyridazinylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide typically involves a multi-step processThe final step involves the coupling of the pyridazinyl group under specific conditions, such as the use of a palladium catalyst in a Suzuki–Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
科学的研究の応用
5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials with unique properties.
作用機序
The mechanism of action of 5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-[(phenylmethyl)oxy]-N-2-pyridinylbenzamide
- 5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide
- 2-Bromo-5-methoxybenzoic acid
Uniqueness
5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
特性
分子式 |
C18H14BrN3O2 |
|---|---|
分子量 |
384.2 g/mol |
IUPAC名 |
5-bromo-2-phenylmethoxy-N-pyridazin-4-ylbenzamide |
InChI |
InChI=1S/C18H14BrN3O2/c19-14-6-7-17(24-12-13-4-2-1-3-5-13)16(10-14)18(23)22-15-8-9-20-21-11-15/h1-11H,12H2,(H,20,22,23) |
InChIキー |
FKJQZXKKRQMVIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=CN=NC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[(2-Chloro-3-methoxy-3-oxopropyl)sulfanyl]acetic acid](/img/structure/B8643115.png)


